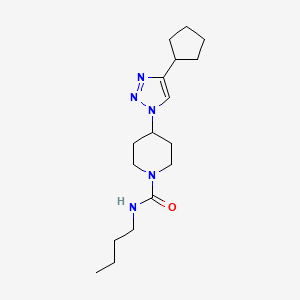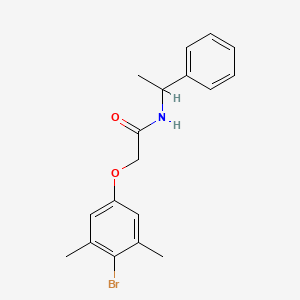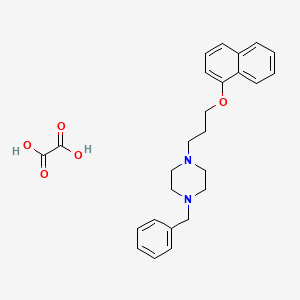![molecular formula C19H29NO6 B4003919 4-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]morpholine;oxalic acid](/img/structure/B4003919.png)
4-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]morpholine;oxalic acid
Descripción general
Descripción
4-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]morpholine;oxalic acid is a complex organic compound that combines a morpholine ring with a phenoxypropyl group and an oxalic acid moiety
Aplicaciones Científicas De Investigación
4-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]morpholine typically involves multiple steps, starting with the preparation of the phenoxypropyl intermediate. This intermediate can be synthesized through the reaction of 3-methyl-5-propan-2-ylphenol with an appropriate alkylating agent under basic conditions. The resulting phenoxypropyl compound is then reacted with morpholine in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]morpholine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted phenoxy derivatives.
Mecanismo De Acción
The mechanism of action of 4-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]morpholine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
4-[3-(5-Methyl-2-propan-2-ylphenoxy)propyl]morpholine: Similar structure but with different substitution patterns on the phenoxy group.
4-[3-(3-Methyl-5-isopropylphenoxy)propyl]morpholine: Similar structure with isopropyl substitution.
4-[3-(3-Methyl-5-tert-butylphenoxy)propyl]morpholine: Similar structure with tert-butyl substitution.
Uniqueness
4-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]morpholine;oxalic acid is unique due to its specific substitution pattern and the presence of the oxalic acid moiety. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C2H2O4/c1-14(2)16-11-15(3)12-17(13-16)20-8-4-5-18-6-9-19-10-7-18;3-1(4)2(5)6/h11-14H,4-10H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQQHVFRCBOFAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCN2CCOCC2)C(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-Ethylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4003838.png)
![N'-[4-(4-bromo-2-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4003840.png)
![N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4003841.png)
![4-[4-(3-Bromophenoxy)butyl]morpholine;oxalic acid](/img/structure/B4003846.png)
![methyl 4-{[(2-{[(4-methyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thien-3-yl)carbonyl]amino}benzoate](/img/structure/B4003859.png)

![N'-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4003888.png)
![1-[2-(4-Ethoxyphenoxy)ethyl]pyrrolidine;oxalic acid](/img/structure/B4003900.png)


![1-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4003916.png)


![N-[(2-chlorophenyl)methyl]-2-phenylbutanamide](/img/structure/B4003927.png)
